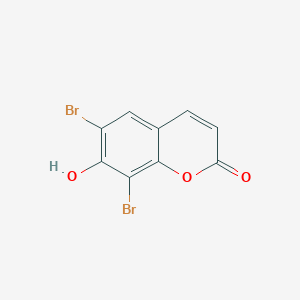
6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one is a brominated derivative of umbelliferone, a naturally occurring coumarin. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine atoms at positions 6 and 8 of the benzopyran ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one typically involves the bromination of umbelliferone. One common method is the direct bromination of umbelliferone using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored to avoid over-bromination or side reactions.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include ketones or aldehydes derived from the hydroxyl group.
Reduction Reactions: Products include de-brominated compounds or reduced carbonyl derivatives.
Aplicaciones Científicas De Investigación
6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of optical data storage materials and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): The parent compound without bromine atoms.
Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one): A methoxy derivative with similar biological activities.
Herniarin (7-Methoxy-2H-1-benzopyran-2-one): Another methoxy derivative with distinct properties.
Uniqueness
6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of bromine atoms at positions 6 and 8, which significantly enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthesizing novel derivatives and exploring new applications in scientific research and industry.
Propiedades
Número CAS |
116096-84-5 |
|---|---|
Fórmula molecular |
C9H4Br2O3 |
Peso molecular |
319.93 g/mol |
Nombre IUPAC |
6,8-dibromo-7-hydroxychromen-2-one |
InChI |
InChI=1S/C9H4Br2O3/c10-5-3-4-1-2-6(12)14-9(4)7(11)8(5)13/h1-3,13H |
Clave InChI |
CBPTZAXVRWUWCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC2=C(C(=C(C=C21)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
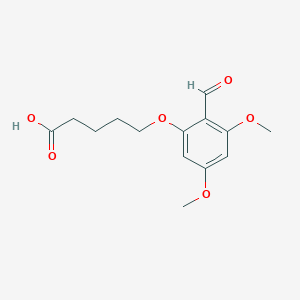
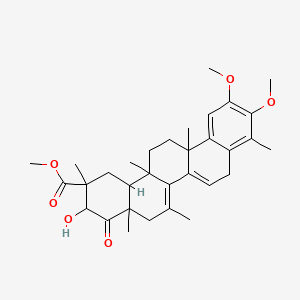
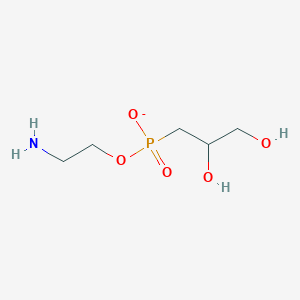
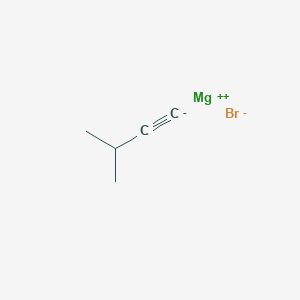
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
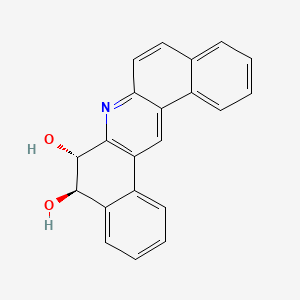
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
